molecular formula C6H12O B1360105 3-Methyl-2-pentanone CAS No. 565-61-7

3-Methyl-2-pentanone

Cat. No. B1360105
CAS RN: 565-61-7
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-UHFFFAOYSA-N
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Description

3-Methyl-2-pentanone, also known as Methyl sec-butyl ketone, is an aliphatic ketone and an isomer of 2-hexanone . It is used as a solvent and as an intermediate for syntheses . Its industrial importance is considered low .


Synthesis Analysis

3-Methyl-2-pentanone is produced by base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-pentanone is C6H12O . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .


Chemical Reactions Analysis

As an aliphatic ketone, 3-Methyl-2-pentanone can participate in various chemical reactions. For instance, it can undergo oxidation reactions and nucleophilic addition reactions .


Physical And Chemical Properties Analysis

3-Methyl-2-pentanone is a colorless liquid with a peppermint-like odor . It has a density of 0.8130 g/mL at 20 °C, a melting point of -83 °C, and a boiling point of 116 °C . It is slightly soluble in water, with a solubility of 2.26 wt % at 20 °C .

Scientific Research Applications

1. Biofuel Research

3-Pentanone, closely related to 3-Methyl-2-pentanone, has been identified as a promising biofuel candidate. Studies on H-atom abstraction from 3-pentanone and subsequent isomerization reactions are crucial for understanding its chemical mechanism, especially in biofuel applications (Jia Cheng et al., 2019). Similarly, the oxidation process of 2-pentanone, another similar compound, has been studied for its potential as a fuel or additive, owing to its impressive knock resistance and low emissions of pollutants (Julia Pieper et al., 2019).

2. Atmospheric Chemistry

The atmospheric fate of perfluorinated ketones, including perfluoro-2-methyl-3-pentanone, has been investigated. These substances, used as replacements for halons and CFCs, are studied for their potential greenhouse gas effects and impact on global warming (Yangang Ren et al., 2019). Moreover, the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions has been explored to understand its environmental implications (B. d'Anna et al., 2005).

3. Enhanced Oil Recovery

3-Pentanone has been applied to enhance water imbibition in coreflooding of fractured carbonate cores. It shows effectiveness in improving oil recovery, especially when an aqueous phase is initially present in the matrix (F. J. Argüelles-Vivas et al., 2020).

4. Flame Retardant Applications

Perfluoro-2-methyl-3-pentanone has been recognized for its flame-retardant properties, finding applications in protecting molten magnesium and as an extinguishing agent. Its synthesis and application in these areas have been detailed, indicating its effectiveness and environmental safety (Wang Zhan-wei, 2011).

Safety And Hazards

3-Methyl-2-pentanone is flammable and can cause serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . Repeated exposure may cause skin dryness or cracking .

Future Directions

While the industrial importance of 3-Methyl-2-pentanone is currently low, it is used as a solvent and as an intermediate for syntheses . Therefore, its future directions might be influenced by developments in these areas.

Relevant Papers There are several papers related to 3-Methyl-2-pentanone. For instance, one study unraveled the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances . Another paper discussed the inhibitory effect and mechanism of perfluoro(2-methyl-3-pentanone) on the combustion of gasoline blended with biomass additives .

properties

IUPAC Name

3-methylpentan-2-one
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InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021634
Record name 3-Methyl-2-pentanone
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-pentanone
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Vapor Pressure

11.6 [mmHg]
Record name 3-Methyl-2-pentanone
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Product Name

3-Methyl-2-pentanone

CAS RN

565-61-7
Record name (±)-3-Methyl-2-pentanone
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Record name 3-Methylpentan-2-one
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Record name 3-Methyl-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
Y Ren, V Daële, A Mellouki - Science of the Total Environment, 2021 - Elsevier
This work reports new kinetic and mechanistic information on the atmospheric chemistry of ketones. Both absolute and relative rate methods were used to determine the rate constants …
Number of citations: 5 www.sciencedirect.com
N Liu, X Luo, Y Tian, D Lai… - BMC plant …, 2019 - bmcplantbiol.biomedcentral.com
… Our results indicate that 3,4-dihydroxy-3-methyl-2-pentanone is an excellent immune elicitor in plants. This compound is of great importance to the systemic resistance induced by HN09…
Number of citations: 9 bmcplantbiol.biomedcentral.com
SM Aschmann, EC Tuazon, J Arey, R Atkinson - Atmospheric environment, 2011 - Elsevier
… 3-methyl-2-pentanone, 2-butanone, and another unidentified carbonyl product. The contributions of 2-butanone and 3-methyl-2-pentanone … -butanone and 3-methyl-2-pentanone which …
Number of citations: 18 www.sciencedirect.com
R Klein, MD Scheer - The Journal of Physical Chemistry, 1969 - ACS Publications
In Figure 2, log (dS0/dV)(x= o) vs.(1/T) is plotted from the chemical shift-concentration curves at 20, 30, and 40. The slope of this plot yields a AH value for dimerization of—5.04 kcal/mol. …
Number of citations: 11 pubs.acs.org
EC Tuazon, SM Aschmann, MV Nguyen… - … Journal of Chemical …, 2003 - Wiley Online Library
… of OH radicals with 3-methyl-2-pentanone and tropone and to … , 2-butanone, 3-methyl-2-pentanone, and tropone, 100-cm 3 … formation of 3-methyl-2-pentanone (Fig. 6). Our measured …
Number of citations: 22 onlinelibrary.wiley.com
UW Suter - Journal of the American Chemical Society, 1979 - ACS Publications
A semiempirical force field is constructed for the calculationof conformationalpotential energies of unstrained, acy-clic, aliphatic aldehydesand ketones, taking solvent effects into …
Number of citations: 52 pubs.acs.org
T Kawai, K Mizunuma, T Yasugi, S Horiguchi… - Occupational and …, 1995 - oem.bmj.com
… urine sample was treated withacid, remarkable increases in the concentration occurred in 2-methyl-2pentanol, 3-methyl-2-pentanol, 3-methyl-3pentanol, and 3-methyl-2-pentanone as …
Number of citations: 5 oem.bmj.com
LO Sunesen, J Trihaas, LH Stahnke - Meat science, 2004 - Elsevier
… Isoleucine can serve as a precursor for 3-methyl-2-pentanone. Both bacterial growth and higher temperature promoted increased concentrations of this compound, which was in …
Number of citations: 36 www.sciencedirect.com
KI Lee, JE Cho, HK Ahn - Culinary science and hospitality research, 2007 - koreascience.kr
Volatile flavor compounds of sauces made from shrimps, crabs or lobsters were analyzed by the combination of canister system, gas chromatography (GC) and mass selective detector (…
Number of citations: 32 koreascience.kr
G Bentu - 1990 - scholarworks.montana.edu
… The objective of this research is to find extractive agents which will effectively separate the following close boiling systems: 3-methyl-2-pentanone/formic acid, 4-methyl-2pentanone/…
Number of citations: 0 scholarworks.montana.edu

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